直接黑 38

描述

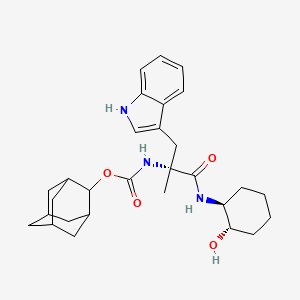

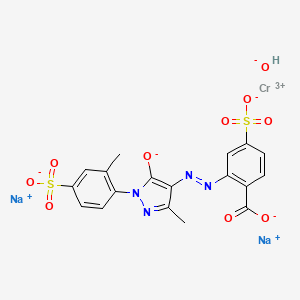

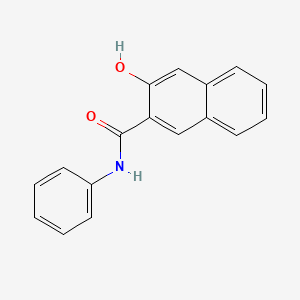

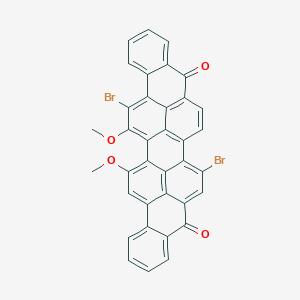

Direct Black 38, also known as C.I. Direct Black 38, is a benzidine-based azo dye. It is widely used in the textile industry for dyeing cotton, silk, and wool. The compound is known for its deep black color and excellent dyeing properties. Its chemical structure includes multiple azo groups, which are responsible for its vibrant color.

科学研究应用

Direct Black 38 has several applications in scientific research:

Chemistry: Used as a model compound for studying azo dye degradation and adsorption processes.

Biology: Employed in studies on microbial degradation of azo dyes and their environmental impact.

Medicine: Investigated for its potential genotoxic and carcinogenic effects in biological systems.

Industry: Utilized in the textile industry for dyeing fabrics and in wastewater treatment studies to understand dye removal processes

作用机制

Target of Action

Direct Black 38, also known as Chlorazol Black E, is an azo dye . The primary targets of Direct Black 38 are DNA and RNA synthesis . It interacts with these targets and induces unscheduled DNA synthesis in the liver and micronucleus in the bone marrow of rats .

Mode of Action

Direct Black 38 interacts with its targets, DNA and RNA, by inducing unscheduled DNA synthesis . This means that it causes DNA replication to occur at times when it wouldn’t normally happen. This can lead to changes in the cell cycle and potentially cause mutations .

Biochemical Pathways

The biochemical pathways affected by Direct Black 38 are primarily those involved in DNA and RNA synthesis . The compound’s interaction with these pathways can lead to unscheduled DNA synthesis, which can disrupt normal cellular processes and lead to potential downstream effects such as mutations .

Pharmacokinetics

It is known that the compound can be absorbed through the skin . More research is needed to fully understand the ADME properties of Direct Black 38 and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Direct Black 38’s action include the induction of unscheduled DNA synthesis in the liver and the formation of micronuclei in the bone marrow of rats . These effects can potentially lead to mutations and other cellular abnormalities .

Action Environment

The action of Direct Black 38 can be influenced by various environmental factors. For example, azo dyes like Direct Black 38 can be explosive when suspended in air at specific concentrations . Additionally, the compound is slightly soluble in water, which can affect its distribution and action . It’s also worth noting that Direct Black 38 is considered to be persistent in the environment, which means it can remain in the environment for a long time and potentially accumulate in organisms .

生化分析

Biochemical Properties

Direct Black 38 is known to interact with various biomolecules. It induces unscheduled DNA synthesis in the liver and micronucleus in the bone marrow of rats . This suggests that Direct Black 38 can interact with DNA and potentially interfere with normal biochemical reactions.

Cellular Effects

Studies have shown that Direct Black 38 has significant effects on various types of cells. For instance, it has been found to induce hepatocellular carcinomas and mammary carcinomas in mice following its administration in drinking water . In rats, oral administration of Direct Black 38 resulted in hepatocellular carcinomas in males and neoplastic nodules in males and females .

Molecular Mechanism

The molecular mechanism of Direct Black 38 involves inducing unscheduled DNA synthesis in liver and micronucleus in bone marrow of rats . This suggests that Direct Black 38 may interfere with normal DNA replication and cell division processes, leading to abnormal cell growth and potentially cancer.

Dosage Effects in Animal Models

In animal models, the effects of Direct Black 38 vary with dosage. High doses have been found to induce hepatocellular carcinomas and neoplastic nodules in rats . Lower doses, on the other hand, produced only liver-cell changes such as foci of cellular alteration .

Metabolic Pathways

Direct Black 38 is involved in metabolic pathways that lead to the induction of unscheduled DNA synthesis in liver and micronucleus in bone marrow of rats

准备方法

Synthetic Routes and Reaction Conditions: Direct Black 38 is synthesized through a series of diazotization and coupling reactions. The process begins with the diazotization of 2,4-diaminobenzenesulfonic acid, which is then coupled with 4,4’-diaminodiphenylamine. The resulting intermediate is further diazotized and coupled with 2,7-naphthalenedisulfonic acid to form Direct Black 38 .

Industrial Production Methods: In industrial settings, the synthesis of Direct Black 38 involves large-scale diazotization and coupling reactions under controlled conditions. The reactions are typically carried out in aqueous solutions with the use of sodium nitrite and hydrochloric acid for diazotization, followed by coupling with appropriate aromatic compounds. The final product is isolated through filtration and drying processes .

化学反应分析

Types of Reactions: Direct Black 38 undergoes various chemical reactions, including:

Oxidation: The azo groups in Direct Black 38 can be oxidized to form corresponding nitro compounds.

Reduction: The azo groups can be reduced to form aromatic amines, which are often toxic and carcinogenic.

Substitution: The sulfonic acid groups in Direct Black 38 can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used under acidic conditions.

Substitution: Nucleophiles like hydroxide ions and amines can react with the sulfonic acid groups.

Major Products Formed:

Oxidation: Nitro derivatives of the original compound.

Reduction: Aromatic amines such as benzidine and 4-aminobiphenyl.

Substitution: Various substituted derivatives depending on the nucleophile used.

相似化合物的比较

Direct Black 38 is compared with other azo dyes such as Direct Brown 1 and Direct Blue 15. While all these compounds share the azo group, Direct Black 38 is unique due to its benzidine-based structure, which contributes to its deep black color and potential carcinogenicity. Similar compounds include:

Direct Brown 1: Another benzidine-based azo dye with a brown color.

Direct Blue 15: An azo dye with a blue color, used in similar applications but with different chromophoric properties

Direct Black 38 stands out due to its specific applications in the textile industry and its environmental and health impacts, making it a compound of significant interest in various fields of research.

属性

CAS 编号 |

1937-37-7 |

|---|---|

分子式 |

C34H27N9NaO7S2 |

分子量 |

760.8 g/mol |

IUPAC 名称 |

disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C34H27N9O7S2.Na/c35-22-10-15-27(26(36)18-22)41-38-24-11-6-19(7-12-24)20-8-13-25(14-9-20)40-42-32-28(51(45,46)47)16-21-17-29(52(48,49)50)33(34(44)30(21)31(32)37)43-39-23-4-2-1-3-5-23;/h1-18,44H,35-37H2,(H,45,46,47)(H,48,49,50); |

InChI 键 |

OTVSHPVJJJTKNO-UHFFFAOYSA-N |

杂质 |

The benzidine content of six US-produced samples of Direct Black 38 ranged from 2-20 mg/kg...In another study, the benzidine content of a Direct Black 38 sample was found to be <0.1 mg/kg, but 150 mg/kg 4-aminobiphenyl and 9200 mg/kg 2,4-diaminoazobenzene (the hydrochloride of which is chrysoidine, were present. |

SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+] |

规范 SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na] |

外观 |

Solid powder |

沸点 |

Decomposes (NTP, 1992) |

颜色/形态 |

Grey-black powde |

熔点 |

Decomposes (NTP, 1992) |

Key on ui other cas no. |

1937-37-7 22244-14-0 |

物理描述 |

C.i. direct black 38 appears as gray-black microcrystals or black powder. (NTP, 1992) |

Pictograms |

Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

1 to 5 mg/mL at 68° F (NTP, 1992) Soluble in water; moderately soluble in ethanol and ethylene glycol monoethyl ether; insoluble in other organic solvents. |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-naphthalenesulfonic acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-1-naphthalenyl)azo)-, monosodium salt 4-amino-3-((4'-((2,4-diaminophenyl)azo)-4- biphenylyl)azo)-5-hydroxy-6-(phenylazo)-2,7- naphthalenedisulfonic acid, disodium salt chlorazol black E direct black 3 direct black 38 direct deep black extra |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。